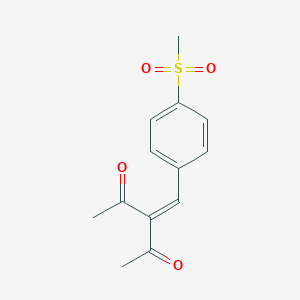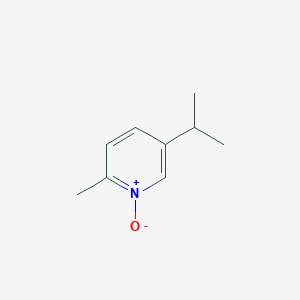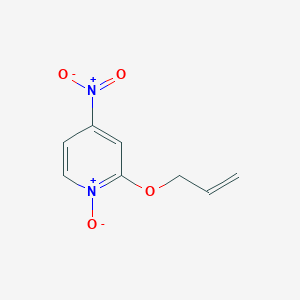
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an allyloxy group at the second position and a nitro group at the fourth position of the pyridine ring, with an additional oxide group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium typically involves the nitration of 2-(Allyloxy)pyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using agents such as hydrogen peroxide or peracids to introduce the oxide group on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Allyloxy)-4-nitropyridine
- 4-Nitropyridine 1-oxide
- 2-Allyloxypyridine
Uniqueness
4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium is unique due to the combination of the allyloxy and nitro groups on the pyridine ring, along with the oxide group on the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
129836-41-5 |
|---|---|
Formule moléculaire |
C8H8N2O4 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
4-nitro-1-oxido-2-prop-2-enoxypyridin-1-ium |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-14-8-6-7(10(12)13)3-4-9(8)11/h2-4,6H,1,5H2 |
Clé InChI |
QXZWYXLBKCJZFA-UHFFFAOYSA-N |
SMILES |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
SMILES canonique |
C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] |
Synonymes |
Pyridine, 4-nitro-2-(2-propenyloxy)-, 1-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


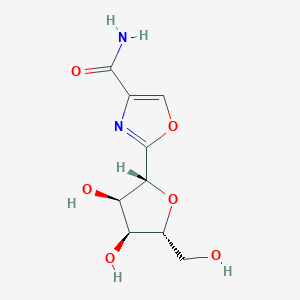



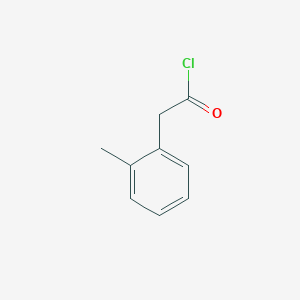
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)

![7b-methyl-2aH-dioxeto[3,4-b][1]benzofuran](/img/structure/B159749.png)

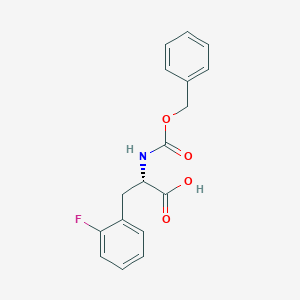
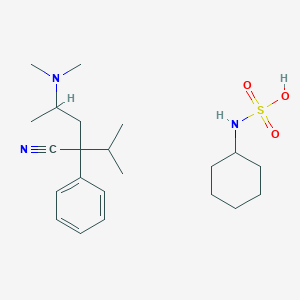
![5-Bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B159754.png)
